

Mass Spectrometry of 1-bromo-4-(propan-2-yl)cyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-(propan-2-yl)cyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **1-bromo-4-(propan-2-yl)cyclohexane**. It covers the predicted fragmentation patterns, a detailed experimental protocol for analysis, and a visual representation of the fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Predicted Mass Spectrum Data

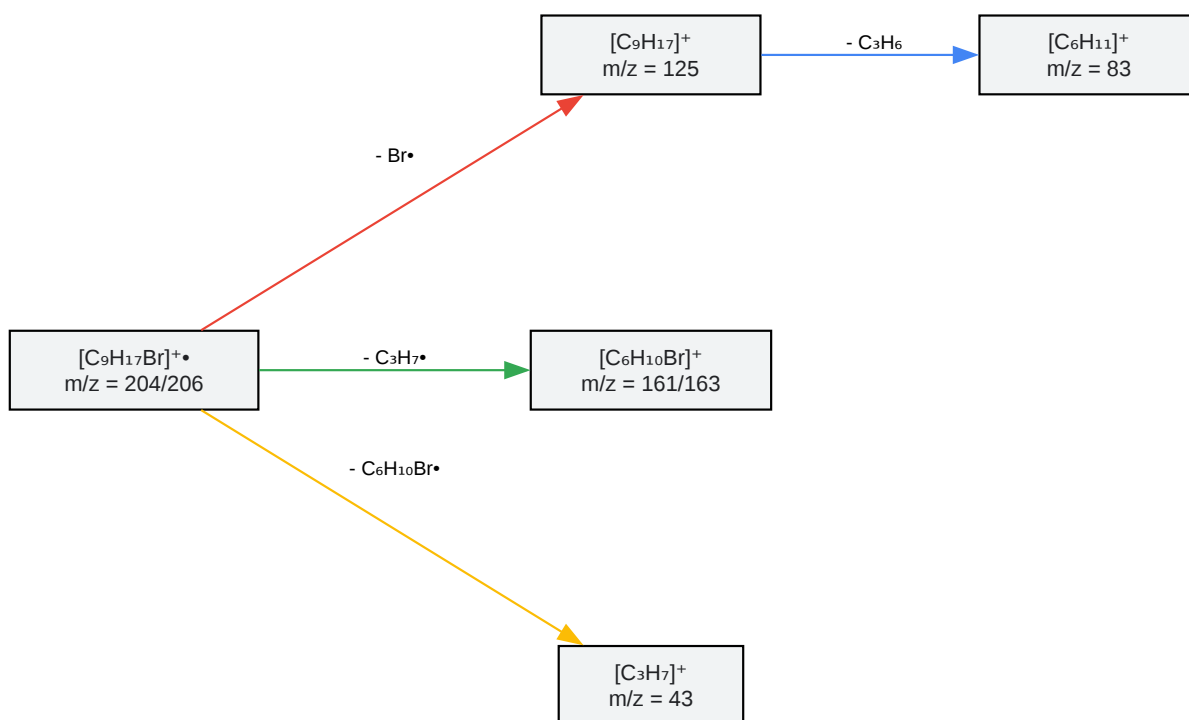
The mass spectrum of **1-bromo-4-(propan-2-yl)cyclohexane** is characterized by the presence of two molecular ion peaks of similar intensity due to the natural isotopic abundance of bromine (79Br and 81Br).^{[1][2][3]} The fragmentation pattern is predicted to be dominated by the loss of the bromine atom, the isopropyl group, and cleavage of the cyclohexane ring.

m/z (Predicted)	Proposed Fragment Ion	Neutral Loss	Notes
204/206	$[\text{C}_9\text{H}_{17}\text{Br}]^{+\bullet}$	-	Molecular ion ($\text{M}^{+\bullet}$). The two peaks are due to the ^{79}Br and ^{81}Br isotopes, with an expected intensity ratio of approximately 1:1.
125	$[\text{C}_9\text{H}_{17}]^+$	Br^\bullet	Loss of the bromine radical. This is expected to be a significant peak due to the stability of the resulting secondary carbocation.
161/163	$[\text{C}_6\text{H}_{10}\text{Br}]^+$	$\text{C}_3\text{H}_7^\bullet$	Loss of the isopropyl radical from the molecular ion.
83	$[\text{C}_6\text{H}_{11}]^+$	$\text{C}_3\text{H}_6 + \text{Br}^\bullet$	Loss of propene and a bromine radical.
69	$[\text{C}_5\text{H}_9]^+$	$\text{C}_4\text{H}_8 + \text{Br}^\bullet$	Further fragmentation of the cyclohexane ring.
55	$[\text{C}_4\text{H}_7]^+$	$\text{C}_5\text{H}_{10} + \text{Br}^\bullet$	Common fragment in the mass spectra of cycloalkanes. [4]
43	$[\text{C}_3\text{H}_7]^+$	$\text{C}_6\text{H}_{10}\text{Br}^\bullet$	Isopropyl cation, expected to be a prominent peak.
41	$[\text{C}_3\text{H}_5]^+$	$\text{H}_2 + \text{C}_3\text{H}_5\text{Br}^\bullet$	Allyl cation, a common fragment in

hydrocarbon mass
spectra.

Fragmentation Pathway

The electron ionization (EI) of **1-bromo-4-(propan-2-yl)cyclohexane** initiates a series of fragmentation events. The primary fragmentations involve the cleavage of the C-Br bond and the bond connecting the isopropyl group to the cyclohexane ring. Subsequent fragmentations involve the opening and cleavage of the cyclohexane ring.



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Caption: Predicted EI fragmentation of **1-bromo-4-(propan-2-yl)cyclohexane**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of **1-bromo-4-(propan-2-yl)cyclohexane** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

- **Solvent Selection:** Choose a volatile organic solvent in which the analyte is soluble, such as dichloromethane or hexane.^[5] Ensure the solvent is of high purity (GC grade or equivalent) to avoid interference.
- **Standard Solution Preparation:** Prepare a stock solution of **1-bromo-4-(propan-2-yl)cyclohexane** at a concentration of 1 mg/mL in the chosen solvent.
- **Working Solution:** Dilute the stock solution to a final concentration of approximately 10 µg/mL.^[6]
- **Filtration:** Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.^[7]
- **Vial Transfer:** Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Parameters

- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector and a capillary column.
- **Mass Spectrometer:** A mass spectrometer capable of electron ionization (EI) and quadrupole mass analysis.

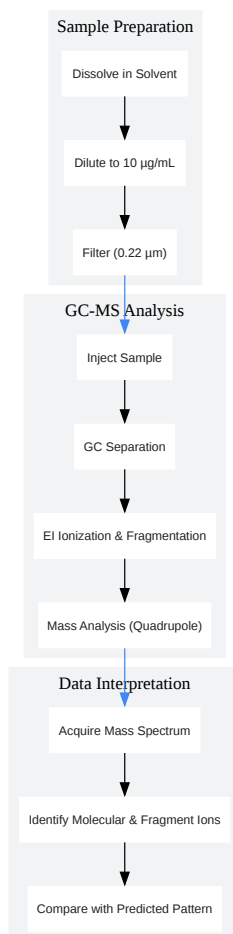
Parameter	Setting
GC Column	30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent)
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	Initial temperature: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min.
Transfer Line Temp	280 °C
Ion Source	Electron Ionization (EI)
Ion Source Temp	230 °C
Electron Energy	70 eV
Mass Range	m/z 40-300
Scan Rate	2 scans/sec

Data Acquisition and Analysis

- Blank Injection: Inject a solvent blank to ensure the system is free from contaminants.
- Sample Injection: Inject the prepared sample solution.
- Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **1-bromo-4-(propan-2-yl)cyclohexane**.
- Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of **1-bromo-4-(propan-2-yl)cyclohexane**, from sample preparation to data interpretation.



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